REACTION_SMILES
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[C:13]([N:14]1[C:19](=[O:28])[c:20]2[c:21]([cH:24][cH:25][cH:26][cH:27]2)[C:22]1=[O:23])([O:15][CH2:16][CH3:17])=[O:18].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][NH2:7])[cH:8][cH:9][c:10]1[O:11][CH3:12].[CH3:29][CH2:30][N:31]([CH2:32][CH3:33])[CH2:34][CH3:35].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][N:7]2[C:19](=[O:28])[c:20]3[c:21]([cH:24][cH:25][cH:26][cH:27]3)[C:22]2=[O:23])[cH:8][cH:9][c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(CN2C(=O)c3ccccc3C2=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |